molecular formula C12H19N3O B6072844 N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide

N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B6072844
M. Wt: 221.30 g/mol
InChI Key: RNQQROXGZWIRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide, also known as CEHC, is a small molecule with promising therapeutic potential. It is a derivative of imidazole, which has been shown to have multiple biological activities. CEHC has been studied extensively in the context of its potential as a therapeutic agent for a variety of medical conditions. In

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory effects. It has also been shown to modulate the activity of multiple enzymes and signaling pathways, including the NF-κB pathway, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its therapeutic potential for a variety of medical conditions. It has also been shown to modulate the activity of multiple enzymes and signaling pathways, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have multiple biological activities, which make it a promising candidate for further study. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It may also have off-target effects that need to be carefully considered.

Future Directions

There are many potential future directions for the study of N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide. It could be further studied as a therapeutic agent for a variety of medical conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. It could also be studied in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis starts with the reaction of 4-chlorobutyronitrile with imidazole to form an intermediate, which is then reacted with cyclohexanone to form the final product. The purity of the final product can be improved through recrystallization from ethanol.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide has been shown to have multiple biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has been studied in the context of its potential as a therapeutic agent for a variety of medical conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12(10-4-2-1-3-5-10)14-7-6-11-8-13-9-15-11/h8-10H,1-7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQQROXGZWIRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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